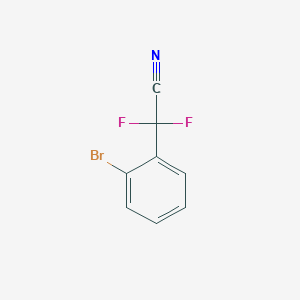

2-(2-bromophenyl)-2,2-difluoroacetonitrile

Description

2-(2-Bromophenyl)-2,2-difluoroacetonitrile (C₈H₄BrF₂N) is a fluorinated aromatic nitrile featuring a bromine atom at the ortho position of the phenyl ring and two fluorine atoms on the α-carbon of the acetonitrile group. Its molecular structure is defined by the SMILES string C1=CC=CC(=C1C(C#N)(F)F)Br and InChI key FRSGKCUCZONIBL-UHFFFAOYSA-N . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling reactions and fluorinated moiety, which enhances metabolic stability in bioactive molecules .

Properties

IUPAC Name |

2-(2-bromophenyl)-2,2-difluoroacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVAVTVRTNTGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-2,2-difluoroacetonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzonitrile with difluoromethylating agents under specific conditions. For instance, the reaction can be carried out using difluoromethyltrimethylsilane in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds at room temperature and yields the desired product with high efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-2,2-difluoroacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

Substitution: Products include azides, thiols, and other substituted derivatives.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include primary and secondary amines.

Scientific Research Applications

2-(2-bromophenyl)-2,2-difluoroacetonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Materials Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the nitrile group, contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Para- vs. Ortho-Bromo Substitution

The para-bromo isomer, 2-(4-bromophenyl)-2,2-difluoroacetonitrile (6f) , shares the same molecular formula (C₈H₄BrF₂N) but differs in bromine placement. Key distinctions include:

- Synthetic Routes : Compound 6f is synthesized via palladium-catalyzed fluoroalkylation using 1-bromo-4-iodobenzene, yielding a colorless oil (61% yield) . The ortho isomer may require alternative substrates (e.g., 1-bromo-2-iodobenzene) due to steric hindrance at the ortho position.

- NMR Profiles :

- 19F NMR : The para isomer exhibits a singlet at δ -83.4 ppm, while the ortho analog’s shift is unreported. However, related ortho-substituted fluorinated compounds (e.g., ethyl 2-(2-bromophenyl)-2,2-difluoroacetate) show 19F signals near δ -83 to -81 ppm, suggesting minimal electronic differences between para and ortho fluorinated groups .

- 13C NMR : The para isomer’s α-carbon (C≡N) resonates at δ 108.5 ppm (t, J = 243.5 Hz), reflecting strong fluorine coupling .

Table 1: Comparative Data for Bromophenyl Difluoroacetonitrile Derivatives

Functional Group Variants

Carboxylic Acid Derivatives

2-(2-Bromophenyl)-2,2-difluoroacetic Acid (C₈H₅BrF₂O₂, CAS 1375472-90-4) replaces the nitrile (-C≡N) with a carboxylic acid (-COOH). Its molecular weight (251.02 g/mol) is higher than the acetonitrile analog .

Ester Derivatives

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (CAS 1180536-37-1, C₁₀H₉BrF₂O₂) is a stable ester with applications in medicinal chemistry. Its ethyl group enhances lipophilicity, improving membrane permeability in bioactive molecules .

Substituent Effects on Reactivity and Stability

- Electronic Effects : The electron-withdrawing bromine and fluorine groups deactivate the phenyl ring, directing electrophilic substitutions to meta positions.

- Thermal Stability: Fluorinated acetonitriles generally exhibit higher thermal stability than non-fluorinated analogs (e.g., 2-bromo-2-phenylacetonitrile) due to strong C-F bonds .

Biological Activity

2-(2-bromophenyl)-2,2-difluoroacetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and two fluorine atoms attached to an acetonitrile moiety. The presence of these functional groups influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways within cells.

- Cell Signaling Modulation : It may influence signaling pathways by binding to specific receptors or proteins, affecting processes such as cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress through ROS generation, which can contribute to its anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic functions.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest moderate absorption and distribution characteristics, with ongoing studies focusing on its metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.